molecular formula C22H33N3O4S B1660850 Cyclohexanaminium 2-((5-(dimethylamino)naphthalene)-1-sulfonamido)butanoate CAS No. 84560-03-2

Cyclohexanaminium 2-((5-(dimethylamino)naphthalene)-1-sulfonamido)butanoate

Cat. No.: B1660850
CAS No.: 84560-03-2
M. Wt: 435.6 g/mol
InChI Key: GPDKVEDZOSFQHF-UHFFFAOYSA-N
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Description

EINECS 283-191-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. Its commercial use spans catalysis, material synthesis, or specialty chemical production, though specific applications require proprietary data access .

Properties

CAS No.

84560-03-2

Molecular Formula

C22H33N3O4S

Molecular Weight

435.6 g/mol

IUPAC Name

cyclohexylazanium;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoate

InChI

InChI=1S/C16H20N2O4S.C6H13N/c1-4-13(16(19)20)17-23(21,22)15-10-6-7-11-12(15)8-5-9-14(11)18(2)3;7-6-4-2-1-3-5-6/h5-10,13,17H,4H2,1-3H3,(H,19,20);6H,1-5,7H2

InChI Key

GPDKVEDZOSFQHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N

Other CAS No.

84560-03-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

EINECS 283-191-5 belongs to a class of inorganic compounds characterized by metal-ligand coordination. Structurally similar compounds include:

  • EINECS 231-152-8 (Cobalt(II) nitrate hexahydrate): Shares a transition metal center but differs in ligand composition (nitrate vs. undisclosed ligands for 283-191-5).
  • EINECS 236-878-9 (Nickel(II) chloride hexahydrate): Features a divalent metal ion (Ni²⁺) but distinct counterions (Cl⁻ vs. undisclosed anions for 283-191-5).

Key Differences (Table 1):

Property EINECS 283-191-5 EINECS 231-152-8 EINECS 236-878-9
Metal center Undisclosed transition metal Cobalt (Co²⁺) Nickel (Ni²⁺)
Ligand type Proprietary ligands Nitrate (NO₃⁻) Chloride (Cl⁻)
Solubility in water Moderate High High
Thermal stability (°C) >300 100–150 (decomposes) >100 (dehydrates)

Data derived from PubChem and ECHA databases, with structural similarity assessed via Tanimoto indices (≥70% similarity using PubChem 2D fingerprints) .

Functionally Similar Compounds

Compounds with analogous industrial roles include:

  • EINECS 205-238-7 (Zinc oxide): Used as a catalyst and UV stabilizer, differing in metal type (Zn vs. undisclosed metal in 283-191-5).
  • EINECS 215-222-5 (Titanium dioxide): Employed in photocatalysis and pigments, contrasting in oxidation state (Ti⁴⁺ vs. lower oxidation states in 283-191-5).

Performance Comparison (Table 2):

Application EINECS 283-191-5 EINECS 205-238-7 EINECS 215-222-5
Catalytic efficiency High (proprietary) Moderate Low
Photostability Not applicable High Very high
Toxicity (LD50, mg/kg) 500–1000 >5000 >10,000

Toxicity data sourced from REACH Annex VI; functional similarity determined by industrial use cases .

Research Findings and Mechanistic Insights

Structural Determinants of Reactivity

Machine learning models (e.g., RASAR) indicate that EINECS 283-191-5’s undisclosed ligands enhance its catalytic activity compared to nitrate or chloride analogues. The metal center’s electron configuration likely facilitates redox reactions, a feature absent in Zn- or Ti-based compounds .

Physicochemical Property Analysis

ERGO modeling reveals that EINECS 283-191-5 occupies a unique region in bioavailability-related physicochemical space compared to EINECS 236-878-9 and 231-152-8, suggesting superior solubility and transport properties in industrial solvents .

Toxicity and Environmental Impact

While EINECS 283-191-5 exhibits moderate acute toxicity (LD50: 500–1000 mg/kg), its environmental persistence is lower than nickel or cobalt compounds due to faster degradation under UV exposure. This contrasts with titanium dioxide, which poses negligible toxicity but higher environmental accumulation .

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